molecular formula C19H18N2O3 B121674 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester CAS No. 84163-21-3

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester

Cat. No.: B121674
CAS No.: 84163-21-3
M. Wt: 322.4 g/mol
InChI Key: NGRNBVDYWKRIAB-UHFFFAOYSA-N
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Description

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester is a chemical compound with the molecular formula C19H18N2O3. It belongs to the benzoxazole family, which is known for its wide range of biological activities

Future Directions

The future research directions could involve exploring the biological activities of Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate and its derivatives, given the wide range of activities exhibited by benzoxazole compounds . Additionally, developing new synthetic strategies for this compound could also be a potential area of research .

Preparation Methods

The synthesis of 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may vary, but they generally follow similar synthetic strategies to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives, which have shown potential in drug discovery.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for biological studies.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-Piperidinyl)-1,2-benzisoxazole N-Carbamic Acid Phenyl Ester can be compared with other benzoxazole derivatives, such as:

    2-Phenylbenzoxazole: Known for its antimicrobial and antifungal activities.

    4-Methylbenzoxazole: Exhibits anticancer properties.

    6-Fluorobenzoxazole: Used in the synthesis of various pharmaceutical compounds.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic versatility.

Properties

IUPAC Name

phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(23-15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-16-8-4-5-9-17(16)24-20-18/h1-9,14H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNBVDYWKRIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=CC=CC=C32)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517446
Record name Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-21-3
Record name Phenyl 4-(1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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